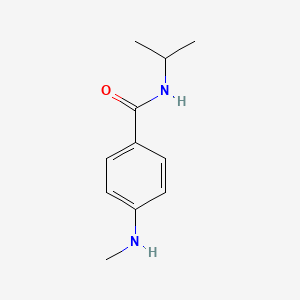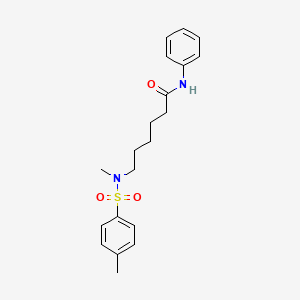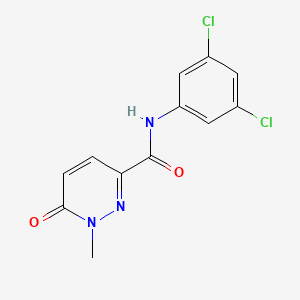![molecular formula C16H12Cl2FNO3 B6525919 {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate CAS No. 1014295-34-1](/img/structure/B6525919.png)
{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorophenylmethylcarbamoylmethyl 2,4-dichlorobenzoate (2FPCD) is an organic compound belonging to the class of carbamates. It is a white powder that is soluble in polar organic solvents and has a melting point of 154-156 °C. 2FPCD has been studied extensively in recent years due to its potential applications in scientific research, such as its use as a reagent in organic synthesis and its potential as an insecticide.
Mecanismo De Acción
The exact mechanism of action of {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate is still not fully understood. However, it is believed to work by disrupting the normal functioning of the nervous system of the insects. It is thought to act as a neurotoxin, which binds to the nicotinic acetylcholine receptors of the insects and causes paralysis.
Biochemical and Physiological Effects
{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain species of bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to be effective against certain species of fungi, such as Aspergillus niger and Fusarium oxysporum. In addition, {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate has been shown to have antifungal and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively inexpensive. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. It is toxic and should be handled with caution. In addition, it is not water-soluble, so it must be used in an organic solvent.
Direcciones Futuras
There are several potential future directions for the use of {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate. One potential direction is the development of new insecticides based on the structure of {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate. Another potential direction is the development of new drugs based on the structure of {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate. Finally, {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate could be used as a starting material in the synthesis of new compounds with potential applications in medicine and agriculture.
Métodos De Síntesis
{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate is synthesized in two steps. The first step involves the reaction of 4-chlorobenzoyl chloride with 2-fluorophenylmethylcarbamoylmethyl alcohol in the presence of triethylamine. This reaction yields the desired product, {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate, in a yield of around 80%. The second step is the purification of the product, which is done by recrystallization.
Aplicaciones Científicas De Investigación
{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate has been widely used in scientific research due to its unique properties. It is a useful reagent in organic synthesis, as it can be used to synthesize various compounds, such as 2-fluoro-2-phenylmethylcarbamoylmethyl ester, 2-fluoro-2-phenylmethylcarbamoylmethyl chloride, and 2-fluoro-2-phenylmethylcarbamoylmethyl sulfonate. In addition, {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate is also used as an insecticide, as it has been shown to be effective against certain species of insects.
Propiedades
IUPAC Name |
[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FNO3/c17-11-5-6-12(13(18)7-11)16(22)23-9-15(21)20-8-10-3-1-2-4-14(10)19/h1-7H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVSXAKOPLWIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2-Fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-hydroxy-3-{3-[(1E)-(hydroxyimino)methyl]-1H-indol-1-yl}propyl)amino]propanoic acid](/img/structure/B6525844.png)
![N-{4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B6525849.png)
![2-({2-hydroxy-3-[N-(2-methoxyphenyl)benzenesulfonamido]propyl}amino)propanoic acid](/img/structure/B6525852.png)


![4-benzyl-1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6525876.png)
![3-[(4-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6525885.png)
![N-(2,4-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B6525896.png)

![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6525907.png)
![4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B6525917.png)
![N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide](/img/structure/B6525931.png)
![N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6525938.png)
![1-[(2-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6525944.png)